molecular formula C11H16BBrN2O2 B14072267 (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14072267
M. Wt: 298.97 g/mol
InChI Key: GHGVJJYPDHTEPH-UHFFFAOYSA-N
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Description

(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a boronic acid group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents such as ethanol or water are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various biaryl compounds, modified pyridine derivatives, and other functionalized organic molecules.

Mechanism of Action

The mechanism of action of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methylpyridin-3-yl)boronic acid: Similar in structure but lacks the piperidine ring.

    (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.

Uniqueness

The presence of the piperidine ring in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C11H16BBrN2O2

Molecular Weight

298.97 g/mol

IUPAC Name

[5-bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H16BBrN2O2/c1-8-4-2-3-5-15(8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3

InChI Key

GHGVJJYPDHTEPH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCCC2C)Br)(O)O

Origin of Product

United States

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